Cas no 160552-54-5 (Lamivudine (R)-Sulfoxide)

Lamivudine (R)-Sulfoxide 化学的及び物理的性質
名前と識別子
-
- 2(1H)-Pyrimidinone,4-amino-1-[(2R,3R,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl]- (9CI)
- Lamivudine (R)-Sulfoxide
- 1,3-Oxathiolane, 2(1H)-pyrimidinone deriv.
- 2(1H)-Pyrimidinone,4-amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-, S-oxide, [2R-(2a,3b,5a)]-
- 2(1H)-Pyrimidinone,4-amino-1-[2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl]-, [2R-(2a,3b,5a)]-
- GI 138870X
- Lamivudine EP Impurity G
- 4-amino-1-[(2R,3R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one-S-oxide
- 4-amino-1-((2R,3R,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one
- 4-AMINO-1-((2R,3R,5S)-2-(HYDROXYMETHYL)-1,3-OXATHIOLAN-5-YL)PYRIMIDIN-2(1H)-ONE S-OXIDE
- UNII-3SN4QFF34D
- Lamivudine impurity H [USP]
- 2(1H)-Pyrimidinone, 4-amino-1-((2R,3R,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl)-
- Lamivudine sulfoxide, (R)-
- 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, S-oxide, (2R-(2alpha,3beta,5alpha))-
- Lamivudine impurity H
- GI138870X
- Lamivudine impurity H [EP]
- (R)-lamivudine sulfoxide
- Q27257980
- Lamivudine sulfoxide
- 3SN4QFF34D
- 2(1H)-PYRIMIDINONE, 4-AMINO-1-(2-(HYDROXYMETHYL)-1,3-OXATHIOLAN-5-YL)-, S-OXIDE, (2R-(2.ALPHA.,3.BETA.,5.ALPHA.))-
- Lamivudine impurity H RS [USP]
- 160552-54-5
- LAMIVUDINE IMPURITY H [USP IMPURITY]
- 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, S-oxide, (2R-(2alpha,3alpha,5alpha))-
- UNII-6IRT7BIB8R
- GI-138870X
- LAMIVUDINE IMPURITY H [EP IMPURITY]
- 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl)-, (2alpha,5alpha)-
- GI-138868X
- 131086-23-2
- 4-amino-1-[(2R,3R,5S)-2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one
- Q27264964
- (S)-lamivudine sulfoxide
- 6IRT7BIB8R
- 2(1H)-PYRIMIDINONE, 4-AMINO-1-((2R,3S,5S)-2-(HYDROXYMETHYL)-3-OXIDO-1,3-OXATHIOLAN-5-YL)-
- LAMIVUDINE IMPURITY G [EP IMPURITY]
- 1-(2-Hydroxymethyl-3-oxo-1,3-oxathiolan-5-yl)cytosine
- LAMIVUDINE IMPURITY G [USP IMPURITY]
- Lamivudine sulfoxide, (S)-
-
- インチ: InChI=1S/C8H11N3O4S/c9-5-1-2-11(8(13)10-5)6-4-16(14)7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+,16?/m1/s1
- InChIKey: LJMQAXFNQNADRZ-FYZWQCAOSA-N
- ほほえんだ: OC[C@@H]1S(=O)C[C@H](N2C=CC(N)=NC2=O)O1
計算された属性
- せいみつぶんしりょう: 245.047
- どういたいしつりょう: 245.047
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 395
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.3
- トポロジー分子極性表面積: 124A^2
じっけんとくせい
- 密度みつど: 1.93±0.1 g/cm3 (20 ºC 760 Torr),
- ふってん: 601.7°Cat760mmHg
- フラッシュポイント: 317.7°C
- ようかいど: 溶出度(44 g/l)(25ºC)、
Lamivudine (R)-Sulfoxide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | L172475-25mg |
Lamivudine (R)-Sulfoxide |
160552-54-5 | 25mg |
$437.00 | 2023-05-18 | ||
A2B Chem LLC | AE96639-50mg |
4-amino-1-((2R,3R,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one |
160552-54-5 | 50mg |
$919.00 | 2024-04-20 | ||
TRC | L172475-10mg |
Lamivudine (R)-Sulfoxide |
160552-54-5 | 10mg |
$ 211.00 | 2023-09-07 | ||
TRC | L172475-50mg |
Lamivudine (R)-Sulfoxide |
160552-54-5 | 50mg |
$ 822.00 | 2023-09-07 | ||
TRC | L172475-100mg |
Lamivudine (R)-Sulfoxide |
160552-54-5 | 100mg |
$ 1598.00 | 2023-09-07 | ||
A2B Chem LLC | AE96639-100mg |
4-amino-1-((2R,3R,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one |
160552-54-5 | 100mg |
$1673.00 | 2024-04-20 | ||
A2B Chem LLC | AE96639-10mg |
4-amino-1-((2R,3R,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one |
160552-54-5 | 10mg |
$326.00 | 2024-04-20 |
Lamivudine (R)-Sulfoxide 関連文献
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
Lamivudine (R)-Sulfoxideに関する追加情報
Introduction to Lamivudine (R)-Sulfoxide (CAS No: 160552-54-5)
Lamivudine (R)-Sulfoxide, identified by the chemical compound code CAS No 160552-54-5, is a derivative of the widely recognized antiviral drug lamivudine. This compound has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural properties and potential therapeutic applications. As a sulfoxide derivative, it exhibits distinct biochemical interactions that differentiate it from its parent compound, making it a subject of extensive research in drug development.
The chemical structure of Lamivudine (R)-Sulfoxide features a sulfoxide group (-SO-) incorporated into the lamivudine backbone, which modifies its pharmacokinetic and pharmacodynamic profiles. This modification has been shown to enhance the compound's stability, bioavailability, and target specificity. The sulfoxide group introduces a polar nature to the molecule, which can influence its solubility and interaction with biological targets, such as enzymes and nucleic acid sequences.
In recent years, the study of Lamivudine (R)-Sulfoxide has been closely linked to advancements in antiviral therapy, particularly in the context of HIV and hepatitis B infections. Research has demonstrated that sulfoxide derivatives of nucleoside analogs can exhibit improved efficacy against viral polymerases compared to their parent compounds. This is attributed to the enhanced binding affinity and reduced susceptibility to enzymatic degradation. For instance, studies have shown that Lamivudine (R)-Sulfoxide may inhibit reverse transcriptase more effectively than lamivudine itself, making it a promising candidate for next-generation antiviral medications.
The synthesis of Lamivudine (R)-Sulfoxide involves sophisticated organic chemistry techniques, including sulfoxidation reactions that require precise control over reaction conditions. The introduction of the sulfoxide group at the specific position on the lamivudine molecule is critical for achieving the desired pharmacological properties. Researchers have explored various synthetic pathways to optimize yield and purity, ensuring that the final product meets stringent pharmaceutical standards.
One of the most compelling aspects of Lamivudine (R)-Sulfoxide is its potential in overcoming drug resistance mechanisms associated with viral infections. Viruses such as HIV often develop resistance to nucleoside analogs through mutations in their polymerase genes. However, the structural modification introduced by the sulfoxide group in Lamivudine (R)-Sulfoxide may reduce the likelihood of such resistance mutations arising. This is because the altered electronic properties of the sulfoxide group can disrupt viral polymerase function in ways that differ from those affected by lamivudine alone.
Furthermore, preclinical studies have indicated that Lamivudine (R)-Sulfoxide exhibits favorable toxicity profiles compared to existing antiviral drugs. This is particularly important for long-term therapeutic regimens, where minimizing side effects is crucial for patient compliance and overall treatment success. The compound's ability to maintain efficacy while reducing toxicological burdens makes it an attractive option for further clinical development.
The pharmacokinetic behavior of Lamivudine (R)-Sulfoxide has also been extensively studied. Unlike lamivudine, which is primarily metabolized by cytidine deaminase, Lamivudine (R)-Sulfoxide may follow a different metabolic pathway. This could lead to longer half-lives and reduced dosing frequencies, simplifying treatment protocols for patients. Additionally, improved oral bioavailability has been observed with this derivative, suggesting that it may be administered via oral routes with high efficiency.
In conclusion, Lamivudine (R)-Sulfoxide (CAS No: 160552-54-5) represents a significant advancement in antiviral drug design. Its unique structural features offer advantages over traditional nucleoside analogs by enhancing efficacy, reducing resistance risks, and improving safety profiles. As research continues to uncover new applications for this compound, it holds promise for addressing various viral infections with greater precision and effectiveness. The ongoing development efforts underscore its potential as a cornerstone in future antiviral therapies.
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